Lycorine hydrochloride

Description

Mechanisms of Anticancer Activity in Human Malignancies

Modulation of Cell Cycle Arrest Pathways

Cell cycle dysregulation is a hallmark of cancer, and lycorine hydrochloride exerts its anticancer effects by restoring control over these critical checkpoints. Its ability to selectively target malignant cells while sparing normal tissues makes it a unique therapeutic candidate.

G1 Phase Arrest in Hematological Cancers

This compound induces G0/G1 phase arrest in hematological malignancies, effectively halting the proliferation of leukemia cells. In chronic myeloid leukemia (CML), treatment with this compound (6 μM) increased the proportion of K562 and imatinib-resistant K562/IM cells in the G0/G1 phase from 45.2% to 62.1% and 48.7% to 65.4%, respectively, within 24 hours. This arrest correlated with a dose-dependent reduction in cell viability, as evidenced by IC50 values of 4.2 μM for K562 cells and 5.8 μM for K562/IM cells.

Key molecular events include:

- Downregulation of cyclin D1 and CDK4/6, critical drivers of G1-S phase transition.

- Upregulation of p21Cip1/WAF1, which inhibits CDK2 activity and prevents phosphorylation of retinoblastoma (Rb) protein.

- Suppression of pro-survival signals, such as Bcl-2, and activation of pro-apoptotic Bax.

The compound’s efficacy in hematological cancers is further demonstrated in vivo, where this compound (10 mg/kg/day) reduced tumor volume by 58% in K562 xenograft models and 63% in drug-resistant K562/IM models.

G2/M Phase Arrest in Solid Tumors

While this compound predominantly induces G1 arrest in blood cancers, it triggers G2/M phase arrest in solid tumors such as gliomas and non-small cell lung cancer (NSCLC). In NSCLC cells, treatment with this compound (5 μM) increased the G2/M population from 12.4% to 28.7%, accompanied by microtubule destabilization and impaired mitotic spindle formation. This arrest mechanism is particularly effective in apoptosis-resistant tumors, where this compound exerts cytostatic effects through:

- Disruption of actin cytoskeleton dynamics, inhibiting cell migration and invasion.

- Inhibition of STAT3 and Twist signaling, reversing epithelial-mesenchymal transition (EMT) in prostate cancer models.

- Suppression of matrix metalloproteinases (MMP2/9) via Src/FAK pathway inhibition, reducing metastatic potential.

Table 1: this compound-Induced Cell Cycle Arrest in Solid Tumors

| Cancer Type | Concentration | G2/M Phase Increase | Key Targets |

|---|---|---|---|

| NSCLC | 5 μM | 16.3% | STAT3, β-catenin |

| Prostate Cancer | 4 μM | 14.8% | Twist, MMP9 |

| Glioma | 6 μM | 19.1% | FAK, JNK |

p21Cip1/WAF1-Mediated Cyclin-Dependent Kinase Regulation

The tumor suppressor p21Cip1/WAF1 serves as a central mediator of this compound’s cell cycle effects. By stabilizing p21, this compound inhibits CDK2/4/6 activity, blocking phosphorylation of Rb and E2F transcription factor sequestration. In CML models, p21 expression increased by 3.2-fold post-treatment, correlating with reduced CDK2 activity (78% inhibition) and Rb hypophosphorylation. This mechanism is conserved across malignancies:

- Hematological Cancers: p21 upregulation synergizes with ROS accumulation, inducing DNA damage and irreversible cell cycle exit.

- Solid Tumors: p21-mediated CDK inhibition suppresses CDC25 phosphatase activity, preventing CDK1 activation and G2/M progression.

Figure 1: Proposed mechanism of this compound-induced cell cycle arrest. The compound stabilizes p21, which inhibits CDK2/4/6, leading to Rb hypophosphorylation and G1 arrest. In G2/M, p21 blocks CDC25, preventing CDK1 activation and mitotic entry.

Properties

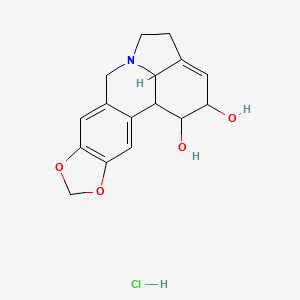

IUPAC Name |

5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-2,4(8),9,15-tetraene-17,18-diol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4.ClH/c18-11-3-8-1-2-17-6-9-4-12-13(21-7-20-12)5-10(9)14(15(8)17)16(11)19;/h3-5,11,14-16,18-19H,1-2,6-7H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUVNTYCHKZBOMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CC3=CC4=C(C=C3C5C2C1=CC(C5O)O)OCO4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acetylation of this compound

The poor solubility of this compound in organic solvents necessitates derivatization for further chemical modifications. A key intermediate, 1,2-diacetyllycorine (2 ), is synthesized via acetylation:

Procedure :

-

This compound (1 ) (3.17 g, 11 mmol) is dissolved in pyridine (8.0 mL).

-

Acetic anhydride (9.5 mL) is added, and the mixture is stirred at 50°C for 12 hours.

-

Methanol (25 mL) is introduced to quench the reaction, followed by solvent removal under reduced pressure.

-

The residue is dissolved in dichloromethane (DCM), washed with aqueous NaHCO₃ and brine, and purified via silica gel chromatography (DCM/EtOAc/CH₃OH, 10:10:1).

Characterization :

| Parameter | Value for 2 |

|---|---|

| Yield | 93.3% (3.78 g) |

| ¹H-NMR (CDCl₃) | δ 6.75 (s, 1H), 5.91 (s, 2H), 2.08 (s, 3H) |

| ¹³C-NMR (CDCl₃) | 169.2 (C=O), 101.4 (OCH₂O) |

This intermediate enables selective modifications at the C-1 and C-2 positions.

Selective Deacetylation and Functionalization

The C-2 acetyl group in 2 is selectively removed to yield 1-acetyllycorine (3 ):

Procedure :

-

2 (0.96 g, 2.58 mmol) is treated with concentrated HCl (20 mL) in methanol (100 mL) at 55°C for 1 hour.

-

The mixture is neutralized with NaHCO₃, extracted with DCM, and purified via chromatography (EtOAc/CH₃OH, 10:1).

Characterization :

| Parameter | Value for 3 |

|---|---|

| Yield | 58.9% (0.50 g) |

| ¹H-NMR (CDCl₃) | δ 6.66 (s, 1H), 5.92 (s, 2H), 4.18 (s, 1H) |

Subsequent reactions at the C-2 hydroxyl group include:

-

Acylation : Treatment with acyl chlorides (e.g., benzoyl chloride) to form esters (7a–e ).

-

Halogenation : Replacement of the hydroxyl group with chlorine using phosphorus oxychloride, yielding 1-acetyl-2-chlorolycorine (4 ).

Salt Formation and Solubility Optimization

This compound is synthesized by reacting lycorine with hydrochloric acid, though experimental specifics are inferred from pharmacological studies. The hydrochloride salt improves aqueous solubility, critical for in vitro and in vivo applications. Key evidence includes:

-

Solubility Comparison : this compound exhibits markedly higher solubility in water and cell culture media compared to lycorine, enabling dose-dependent anticancer assays.

-

Pharmacological Validation : IC₅₀ values for this compound in esophageal squamous cell carcinoma (ESCC) cell lines range from 1.25–7.5 μM, underscoring its bioavailability.

Analytical Characterization

Chemical Reactions Analysis

Acetylation Reactions

Lycorine hydrochloride undergoes selective acetylation at hydroxyl groups, enabling structural diversification:

Table 1: Acetylation Derivatives of this compound

-

The C-2 hydroxyl group exhibits higher reactivity than C-1, allowing selective monoacetylation .

-

Diacetylation increases solubility in organic solvents, facilitating further modifications .

Oxidation and Carbonyl Formation

Oxidative reactions target the alkaloid’s D-ring and hydroxyl groups:

Table 2: Oxidation Products

-

Jones oxidation introduces a ketone group at C-2, enabling subsequent alkylation .

-

Epoxidation with m-CPBA modifies the D-ring double bond, enhancing anticancer activity .

Hydrogenation and Reduction

Catalytic hydrogenation reduces double bonds in this compound:

textThis compound → Dihydrothis compound (4) → NaOH → Compound 5

-

Hydrogenation under H₂/Pd-C yields dihydrolycorine (saturated D-ring) .

-

Subsequent hydrolysis removes acetyl groups, regenerating hydroxyl functionalities .

Alkylation and Etherification

Etherification reactions introduce alkyl/allyl groups:

Table 3: Alkylation Products

| Compound | Alkylating Agent | Product | Yield | Source |

|---|---|---|---|---|

| 2c | Methyl iodide | 1,2-Dimethoxylycorine | 60% | |

| 7a | Methyl iodide | 1-Methoxy-2-carbonyl-lycorine | 20% | |

| 7c | Allyl bromide | 1-Allyloxy-2-carbonyl-lycorine | 20% |

-

Alkylation occurs under basic conditions (NaOH/THF) with methyl iodide or allyl bromide .

-

Allyl groups enhance lipophilicity, potentially improving bioavailability .

Halogenation and Epoxide Ring-Opening

Phosphorus oxychloride (POCl₃) facilitates halogenation:

text1,2-Diacetyllycorine → POCl₃ → 1-Acetyl-2-chlorolycorine (4) → NaOMe → Epoxide 8

-

Epoxide 8 reacts with amines (e.g., morpholine, piperidine) to yield amino alcohols (9a–e ) with >80% regioselectivity .

Hydrolysis and Deacetylation

Controlled hydrolysis selectively removes acetyl groups:

text1,2-Diacetyllycorine → HCl/MeOH → 1-Acetyllycorine (3)

Biological Implications of Derivatives

Derivatives exhibit modified bioactivity profiles:

-

Compound 9b (morpholine adduct): 3-fold higher cytotoxicity against HeLa cells vs. lycorine .

-

1-Allyloxy derivatives : Enhanced DNA repair modulation in cellular studies .

This comprehensive analysis underscores this compound's versatility as a scaffold for synthetic modification, enabling the development of derivatives with tailored pharmacological properties.

Scientific Research Applications

Agricultural Applications

Anti-Plant Virus Agent

Lycorine hydrochloride has shown efficacy as an anti-plant virus agent, particularly against the tobacco mosaic virus (TMV). Studies indicate that it can suppress TMV effectively at concentrations as low as 100 mg/L, demonstrating a promising alternative to traditional chemical agents in agriculture .

Bactericidal Activity

The compound exhibits strong bactericidal properties, inhibiting pathogens such as Phytophthora capsici, which causes late blight in potatoes. Research indicates that this compound achieves a 100% inhibition rate against this pathogen at a concentration of 50 mg/L .

Insecticidal Properties

this compound also functions as an insecticide, displaying high toxicity to various pests including mosquito larvae and diamondback moths. For instance, at a concentration of 1 ppm, it resulted in a 30% mortality rate in diamondback moths and up to 60% for mosquito larvae at 0.5 ppm .

Medical Applications

Analgesic Effects

Recent studies have explored the analgesic potential of this compound. In animal models, doses of 3 and 10 mg/kg administered intraperitoneally significantly reduced pain-like behaviors in formalin-induced mice. This suggests its potential use as an analgesic agent with a favorable safety profile for the central nervous system (CNS) .

Anti-Cancer Properties

this compound has demonstrated anti-cancer effects across various cancer types. It selectively inhibits the proliferation of human ovarian cancer cells and melanoma cells with minimal toxicity. Mechanistic studies reveal that it promotes autophagy and apoptosis in cancer cells by modulating key signaling pathways such as the Akt/mTOR pathway .

Stress-Induced Cellular Senescence

Research indicates that this compound can suppress stress-induced premature cellular senescence (SIPS) by inhibiting markers associated with cellular aging. It enhances DNA repair mechanisms through the activation of longevity genes SIRT1 and SIRT6, which play critical roles in maintaining genomic integrity .

Neuroprotective Effects

This compound's neuroprotective properties have been highlighted in studies focusing on its safety and efficacy within the CNS. It has been shown to not impair motor coordination at therapeutic doses while exhibiting significant analgesic effects, indicating its potential for treating neurodegenerative conditions without adverse side effects .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

| Application Area | Effect/Outcome | Concentration/Condition |

|---|---|---|

| Anti-Plant Virus | Suppresses TMV | Effective at 100 mg/L |

| Bactericide | Inhibits Phytophthora capsici | 100% inhibition at 50 mg/L |

| Insecticide | High toxicity to pests (e.g., mosquito larvae) | 30% mortality at 1 ppm |

| Analgesic | Reduces pain-like behaviors in mice | Doses of 3 and 10 mg/kg |

| Anti-Cancer | Inhibits ovarian cancer cell proliferation | Low toxicity observed |

| Cellular Senescence | Suppresses SIPS and enhances DNA repair | Mechanistic activation of SIRT1/SIRT6 |

Mechanism of Action

The mechanism of action of Lycorine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can induce cell cycle arrest, inhibit histone deacetylase activity, and modulate the expression of key regulatory proteins such as p53 and p21 . These actions contribute to its potential therapeutic effects, including its ability to inhibit the growth of certain cancer cells.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: In Vitro Anticancer Activity (IC50 Values)

| Cancer Type | This compound (μM) | Lycorine (μM) | Reference |

|---|---|---|---|

| Colorectal Cancer | 2.1 | 3.5 | |

| Melanoma (Hey1B) | 1.2 | 1.5 | |

| Ovarian Cancer | 4.8 | 5.2 |

Table 2: In Vivo Efficacy (Tumor Suppression)

| Model | Dose (mg/kg) | Metastasis Inhibition | Toxicity (Body Weight Loss) | Reference |

|---|---|---|---|---|

| MDA-MB-231-Luc (Lung) | 5 (i.p.) | 80% | <5% | |

| C8161 (Melanoma) | 10 (i.p.) | 40% | None observed |

Q & A

Basic Research Questions

Q. What are the key chemical and pharmacological properties of Lycorine hydrochloride critical for experimental design?

- Chemical Properties : this compound (C₁₆H₁₇NO₄·HCl) has a molecular weight of 323.77, CAS number 2188-68-3, and solubility ≥30 mg/mL in DMSO. Its purity for research use should exceed 98% (HPLC-validated) .

- Pharmacological Properties : It inhibits melanoma angiogenesis and exhibits anti-tumor activity by blocking mitotic proliferation (IC₅₀ = 1.2 μM in Hey1B cells) . It also suppresses HCV replication and induces apoptosis in leukemia cell lines (e.g., AML, Jurkat) .

Q. What standardized assays are recommended for evaluating this compound’s cytotoxicity and anti-proliferative effects?

- In vitro cytotoxicity : Use XTT assays with dose-response curves (e.g., 5–50 μM) over 24–72 hours. Validate using Renca, Caki-1, and ACHN renal carcinoma cells .

- Migration/Invasion assays : Perform scratch motility assays or Transwell migration assays. This compound (5–10 μM) reduces Renca cell migration by >4-fold compared to controls .

Q. How is this compound’s mechanism of action characterized in enzymatic studies?

- Acetylcholinesterase (AChE) inhibition : Surface plasmon resonance (SPR) reveals binding kinetics (e.g., equilibrium dissociation constant KD). Inject increasing concentrations (50–800 μM) over immobilized AChE, with a two-state model for data fitting .

Advanced Research Questions

Q. How can surface plasmon resonance (SPR) optimize kinetic parameter determination for this compound-target interactions?

- Experimental design : Maintain a flow rate of 45 μL/min, 120 s contact time, and 200 s dissociation time. Regenerate the sensor surface with 10 mM glycine-HCl (pH 3). Use Biacore X100 software for kon (association rate) and koff (dissociation rate) calculations .

- Data interpretation : A two-state binding model accounts for conformational changes in enzyme-inhibitor complexes, improving accuracy for KD values .

Q. How should researchers address discrepancies in reported IC₅₀ values across cancer cell lines?

- Cell line specificity : IC₅₀ varies due to genetic heterogeneity (e.g., 1.2 μM in Hey1B melanoma vs. 5 μM in Renca renal carcinoma) .

- Assay conditions : Standardize incubation time (72 hours), serum concentration, and cell density. Include positive controls (e.g., cisplatin) for cross-study validation .

Q. What are critical considerations for in vivo efficacy studies of this compound?

- Dosage optimization : Base doses on LD₅₀ values (112.2 mg/kg, intraperitoneal; 344 mg/kg, oral) to balance efficacy and toxicity in SCID mouse xenografts .

- Combination therapy : Test synergism with immune checkpoint inhibitors (e.g., anti-CTLA-4) in orthotopic tumor models. Monitor tumor volume and metastasis biweekly .

Q. How can elemental analysis and spectroscopic data validate this compound’s structural integrity?

- Synthesis validation : Compare ¹H/¹³C NMR spectra to literature data. Elemental analysis should align with theoretical values (e.g., C: 59.35%, H: 5.60%, N: 4.33%) .

- Purity checks : Use HPLC with UV detection (λ = 254 nm) and confirm retention time against reference standards .

Methodological Notes

- Contradictory data resolution : Cross-validate IC₅₀ values using multiple cell lines and orthogonal assays (e.g., ATP-based viability vs. apoptosis markers) .

- In vivo model selection : Prioritize immunocompromised mice (e.g., SCID) for xenograft studies to avoid immune interference with Lycorine’s anti-angiogenic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.